

Spectroscopic Profile of 1,1-Diphenylethylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diphenylethylene

Cat. No.: B042955

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **1,1-Diphenylethylene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable information for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,1-Diphenylethylene**, both ^1H and ^{13}C NMR spectra provide characteristic signals that confirm its unique structure, featuring two phenyl rings and a vinyl group.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1,1-Diphenylethylene** is characterized by signals in the aromatic and olefinic regions. The protons of the two phenyl groups are chemically equivalent, as are the two vinylic protons, leading to a relatively simple spectrum.

Table 1: ^1H NMR Data for **1,1-Diphenylethylene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	10H	Aromatic protons (C ₆ H ₅)
~5.40	Singlet	2H	Vinylic protons (=CH ₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of **1,1-Diphenylethylene** shows distinct signals for the vinylic carbons and the carbons of the phenyl rings.

Table 2: ¹³C NMR Data for **1,1-Diphenylethylene**

Chemical Shift (δ) ppm	Assignment
~150.5	Quaternary vinylic carbon [C=(C ₆ H ₅) ₂]
~141.5	Quaternary aromatic carbons (ipso-C)
~128.5	Aromatic CH (ortho- and meta-C)
~127.8	Aromatic CH (para-C)
~114.5	Vinylic carbon (=CH ₂)

Note: These are approximate chemical shift values. The specific values can be influenced by the experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1-Diphenylethylene** displays characteristic absorption bands corresponding to C-H bonds in the aromatic rings and the vinyl group, as well as C=C stretching vibrations.

Table 3: Key IR Absorption Bands for **1,1-Diphenylethylene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080 - 3020	Medium	Aromatic and Vinylic C-H stretch
~1610	Medium	C=C stretch (aromatic)
~1595	Medium	C=C stretch (vinylic)
~900	Strong	=C-H bend (out-of-plane)
~760 and ~690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Note: The peak positions and intensities can be affected by the sampling method (e.g., liquid film, KBr pellet, or solution).[\[2\]](#)[\[4\]](#)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1,1-Diphenylethylene** is characterized by strong absorption in the ultraviolet region, arising from $\pi-\pi^*$ transitions within the conjugated system of the phenyl rings and the double bond.

Table 4: UV-Vis Absorption Data for **1,1-Diphenylethylene**

λ_{max} (nm)	Solvent
~253	Not specified

Note: The position and intensity of the absorption maximum can be influenced by the solvent.
[\[5\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

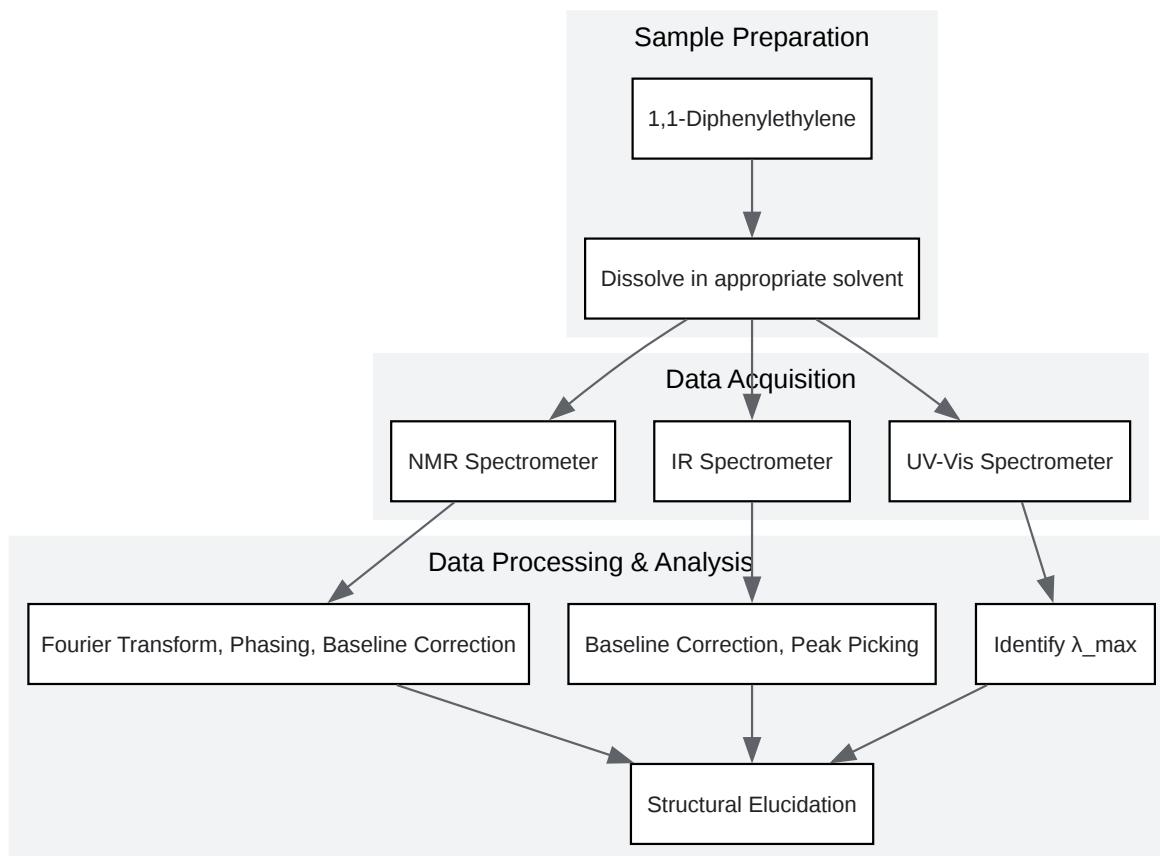
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,1-Diphenylethylene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]
- ^1H NMR Acquisition: A standard single-pulse experiment is typically used.[8] Key parameters include a spectral width of approximately -1 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[8] Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128-1024) due to the low natural abundance of the ^{13}C isotope.[8]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shift scale is calibrated using the solvent residual peak or the internal standard.[8]

IR Spectroscopy

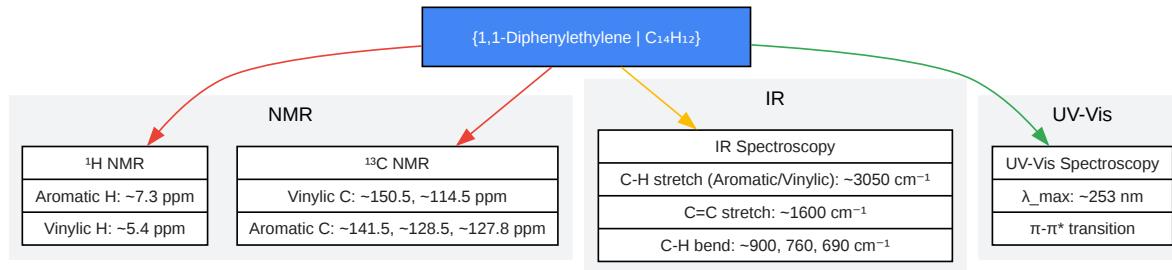
- Sample Preparation: For a liquid sample like **1,1-Diphenylethylene**, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.[9] A solution can also be prepared using a suitable solvent (e.g., CCl_4 or CS_2) and analyzed in an appropriate cell.[10]
- Data Acquisition: A background spectrum of the empty spectrometer (or the solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

UV-Vis Spectroscopy


- Sample Preparation: Prepare a dilute solution of **1,1-Diphenylethylene** in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield

an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_{max}).[11]

- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and another with the sample solution.[12] The instrument scans a range of wavelengths (typically 200-400 nm for this compound) and records the absorbance of the sample relative to the reference.[12]


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the structure of **1,1-Diphenylethylene** and its spectroscopic features.

[Click to download full resolution via product page](#)

A general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Structural features and corresponding spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diphenylethylene(530-48-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1,1-Diphenylethylene | C₁₄H₁₂ | CID 10740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Diphenylethylene(530-48-3) 13C NMR spectrum [chemicalbook.com]
- 4. 1,1-Diphenylethylene(530-48-3) IR Spectrum [chemicalbook.com]
- 5. Absorption [1,1-Diphenyl Ethylene] | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. edu.rsc.org [edu.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diphenylethylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042955#spectroscopic-data-of-1-1-diphenylethylene-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com